N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide is a complex organic compound that belongs to the benzothiazole family.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by further functionalization to introduce the butoxybenzamide moiety . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. Additionally, the compound can interact with DNA and proteins, leading to its anticancer effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide can be compared with other benzothiazole derivatives, such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific butoxybenzamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N2O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide |
InChI |
InChI=1S/C25H24N2O2S/c1-3-4-15-29-20-12-9-18(10-13-20)24(28)26-21-14-11-19(16-17(21)2)25-27-22-7-5-6-8-23(22)30-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28) |
InChI Key |
TVAJLISRNMZYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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